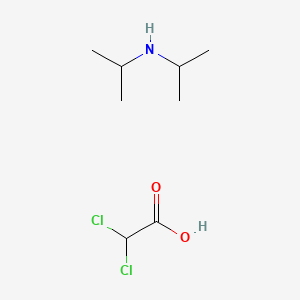

Diisopropylammonium dichloroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diisopropylammonium dichloroacetate is an organic compound known for its applications in various chemical processes. It is characterized by its diisopropylammonium and dichloroacetate functional groups. This compound is a white crystalline solid with a slightly bitter taste and is soluble in water, ethanol, and chloroform . It is commonly used as a catalyst and ligand in organic reactions and has significant applications in the medical field, particularly in anti-tumor therapy .

Méthodes De Préparation

Diisopropylammonium dichloroacetate can be synthesized through two primary methods:

Acylation of Isopropylamine with Dichloroacetic Acid: This method involves the acylation of isopropylamine with dichloroacetic acid, followed by neutralization to obtain the target product.

Direct Reaction of Dichloroacetic Acid with Isopropylamine: In this method, dichloroacetic acid reacts directly with isopropylamine under acidic conditions to produce this compound.

Analyse Des Réactions Chimiques

Diisopropylammonium dichloroacetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different products.

Reduction: The compound can be reduced using common reducing agents.

Substitution: It undergoes substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Major Products: The major products formed depend on the type of reaction and the reagents used.

Applications De Recherche Scientifique

Antitumor Mechanism and Efficacy

DADA functions primarily as a metabolic modulator by inhibiting pyruvate dehydrogenase kinase (PDK). This inhibition leads to the activation of pyruvate dehydrogenase (PDH), promoting the oxidative phosphorylation pathway over glycolysis. The resultant increase in mitochondrial activity and reduction in lactate production are crucial for its antitumor effects.

Clinical Applications and Case Studies

DADA's therapeutic potential has been explored in several clinical contexts, particularly in cancer treatment.

Cancer Types Studied

- Non-Small Cell Lung Cancer : Recent studies have demonstrated that DADA exhibits significant antitumor effects against NSCLC, both as a standalone treatment and in combination with chemotherapy or radiotherapy. In vivo studies showed enhanced tumor suppression when DADA was administered alongside PD-1 inhibitors .

- Other Cancers : The efficacy of DADA has also been reported in renal clear cell carcinoma, intestinal cancer, breast cancer, and endometrial cancer. Its role as a radiosensitizer has been highlighted in studies involving gliomas and esophageal cancers .

Case Study Insights

- A study on NSCLC indicated that treatment with DADA led to significant reductions in tumor size and improved overall survival rates in animal models. The combination therapy with standard chemotherapeutics further enhanced these outcomes .

- In another study focusing on breast cancer models, both DCA and DADA treatments resulted in necrosis and inflammatory responses within tumor tissues, suggesting robust anti-tumor activity .

Safety Profile and Toxicity

While DADA shows promise as an antitumor agent, its safety profile must be carefully considered. Notably, peripheral neuropathy has been documented as a potential side effect associated with dichloroacetate derivatives . However, studies indicate that DADA's toxicity is manageable and primarily occurs at higher doses.

Summary of Findings

The following table summarizes key findings related to the applications of diisopropylammonium dichloroacetate:

| Cancer Type | Mechanism | Outcome | Notes |

|---|---|---|---|

| Non-Small Cell Lung Cancer | PDK inhibition; apoptosis induction | Significant tumor reduction | Effective alone or with chemotherapy |

| Renal Clear Cell Carcinoma | Metabolic modulation | Tumor suppression | Enhanced effects with radiotherapy |

| Breast Cancer | Induction of necrosis | Decreased tumor size | Observed inflammation in tumor tissue |

| Endometrial Cancer | Reversal of Warburg effect | Improved patient outcomes | Combined therapy shows promising results |

Mécanisme D'action

The mechanism of action of diisopropylammonium dichloroacetate involves several pathways:

Enhancing Membrane Fluidity: It promotes the sequential methylation of membrane phospholipids, enhancing the fluidity of cell membranes.

Increasing Na±K±ATPase Activity: This enzyme activity is crucial for bile secretion and flow, and the compound increases its activity.

Promoting Fatty Acid Oxidation: It accelerates the oxidation of fatty acids, improving the metabolic activity of liver cells.

Inhibiting Lactate Production: In cancer cells, it reduces lactate production, leading to decreased tumor growth and increased apoptosis.

Comparaison Avec Des Composés Similaires

Diisopropylammonium dichloroacetate is unique compared to other similar compounds due to its specific functional groups and applications:

Activité Biologique

Diisopropylammonium dichloroacetate (DIPA) is a compound that has garnered attention for its biological activity, particularly due to its metabolite, dichloroacetate (DCA). This section explores the mechanisms of action, therapeutic applications, and relevant research findings regarding the biological activity of DIPA.

DIPA acts primarily through its conversion to DCA in biological systems. DCA inhibits pyruvate dehydrogenase kinase (PDK), an enzyme that regulates the entry of pyruvate into mitochondria. By inhibiting PDK, DCA promotes aerobic metabolism over the Warburg effect, which is commonly observed in cancer cells. This shift enhances cellular respiration and reduces lactate production, thereby potentially improving metabolic efficiency in various diseases, including cancer .

Key Mechanisms:

- Inhibition of PDK : This leads to increased pyruvate entry into mitochondria, enhancing oxidative phosphorylation.

- Promotion of Aerobic Glycolysis : DCA helps restore normal metabolic pathways in cancer cells, counteracting the Warburg effect .

- Mitochondrial Function Enhancement : Research indicates that DIPA may improve mitochondrial function by increasing pyruvate dehydrogenase activity.

Therapeutic Applications

DIPA and its active metabolite DCA have been investigated for various therapeutic applications:

- Cancer Treatment : DCA has shown promise in treating high-grade gliomas and other solid tumors by enhancing radiosensitivity and promoting apoptosis in cancer cells. Studies indicate that concentrations as low as 0.1 mM can induce significant effects on glioblastoma cells .

- Metabolic Disorders : The compound has potential applications in treating inherited mitochondrial disorders characterized by lactic acidosis and other metabolic dysfunctions .

- Pulmonary Hypertension : DCA is also being explored for its effects on pulmonary hypertension due to its ability to modulate glucose metabolism and enhance mitochondrial function .

Research Findings

Numerous studies have documented the effects of DIPA and DCA on cellular metabolism and cancer treatment:

- In Vitro Studies : Research demonstrates that DCA can induce cell cycle arrest and increase reactive oxygen species (ROS)-induced DNA damage in glioblastoma cells, leading to increased apoptosis .

- In Vivo Studies : In animal models, the combination of DCA with radiotherapy has shown improved survival rates and reduced tumor proliferation compared to radiotherapy alone .

- Clinical Observations : Clinical trials have indicated that while some patients benefit from DCA treatment, a significant number do not respond due to tumor heterogeneity and resistance mechanisms .

Data Table: Summary of Research Findings

| Study | Focus Area | Findings |

|---|---|---|

| Wei et al., 2024 | Antitumor Effects | DCA enhances radiosensitivity in glioblastoma cells; improves survival rates in vivo. |

| Stacpoole et al., 2011 | Metabolism | DCA inhibits its own metabolism upon repeated dosing; alters pharmacokinetics. |

| Kato et al., 2007 | Mechanism | Co-crystallization studies show DCA binding enhances PDC activity by inhibiting PDK. |

Case Studies

Several case studies highlight the efficacy of DIPA/DCA in clinical settings:

- A study involving patients with high-grade gliomas found that those treated with DCA alongside standard therapies exhibited improved outcomes compared to those receiving standard treatment alone.

- In patients with mitochondrial disorders, administration of DCA led to significant reductions in lactic acid levels, indicating improved metabolic control.

Propriétés

Numéro CAS |

660-27-5 |

|---|---|

Formule moléculaire |

C8H17Cl2NO2 |

Poids moléculaire |

230.13 g/mol |

Nom IUPAC |

2,2-dichloroacetate;di(propan-2-yl)azanium |

InChI |

InChI=1S/C6H15N.C2H2Cl2O2/c1-5(2)7-6(3)4;3-1(4)2(5)6/h5-7H,1-4H3;1H,(H,5,6) |

Clé InChI |

ILKBHIBYKSHTKQ-UHFFFAOYSA-N |

SMILES |

CC(C)NC(C)C.C(C(=O)O)(Cl)Cl |

SMILES canonique |

CC(C)[NH2+]C(C)C.C(C(=O)[O-])(Cl)Cl |

Key on ui other cas no. |

660-27-5 |

Pictogrammes |

Irritant |

Synonymes |

di-isopropylamine dichloroacetate diisopropylamine dichloroacetate diisopropylammonium dichloroethanoate DIPA dipromonium |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.